molecular formula C9H9F3O B2781336 2-(2,4,5-Trifluorophenyl)propan-1-ol CAS No. 1894867-81-2

2-(2,4,5-Trifluorophenyl)propan-1-ol

Cat. No.: B2781336
CAS No.: 1894867-81-2
M. Wt: 190.165
InChI Key: UKMJPGJYEUUFKO-UHFFFAOYSA-N
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Description

The compound “2-(2,4,6-Trifluorophenyl)propan-2-ol” is similar to the one you’re asking about . It has a CAS Number of 1521018-79-0, a molecular weight of 190.17, and is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-(2,4,5-Trifluorophenyl)propan-2-one”, includes a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-2-one group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4,6-Trifluorophenyl)propan-2-ol” include a molecular weight of 190.17 and a physical form of liquid .

Mechanism of Action

The mechanism of action for propan-1-ol, a related compound, involves affecting the cell membrane, causing alteration of membrane fluidity and leakage . It also enters the cytoplasm and destroys the inner structure of the cell molecules and the cytoplasm’s proteins .

Safety and Hazards

The safety data sheet for propan-1-ol, a related compound, indicates that it is a highly flammable liquid and vapor. It can cause serious eye irritation, respiratory irritation, drowsiness, dizziness, and may cause damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

2-(2,4,5-trifluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5,13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMJPGJYEUUFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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